N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes an indole moiety, a pyrrole ring, and a thienopyridine core The presence of methoxy groups and a methylene bridge further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions. The initial step often includes the formation of the thienopyridine core, followed by the introduction of the indole and pyrrole rings. Methoxy groups are introduced through methylation reactions, and the final step involves the formation of the methylene bridge and the carbohydrazide moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines and indole derivatives, such as:
Clopidogrel: A well-known thienopyridine used as an antiplatelet agent.
Ticlopidine: Another thienopyridine with antiplatelet properties.
Indomethacin: An indole derivative with anti-inflammatory effects.
Uniqueness
N’-[(E)-(5-METHOXY-1H-INDOL-3-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its combination of structural features, including the indole, pyrrole, and thienopyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H23N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O3S/c1-15-10-16(14-32-2)21-22(30-8-4-5-9-30)23(34-25(21)28-15)24(31)29-27-13-17-12-26-20-7-6-18(33-3)11-19(17)20/h4-13,26H,14H2,1-3H3,(H,29,31)/b27-13+ |
InChI Key |
FYCFNDRCWUNQAQ-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CNC4=C3C=C(C=C4)OC)N5C=CC=C5)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CNC4=C3C=C(C=C4)OC)N5C=CC=C5)COC |
Origin of Product |
United States |
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